molecular formula C9H12BrN B3388402 [1-(4-Bromophenyl)ethyl](methyl)amine CAS No. 87310-44-9

[1-(4-Bromophenyl)ethyl](methyl)amine

Cat. No.: B3388402
CAS No.: 87310-44-9
M. Wt: 214.1 g/mol
InChI Key: TVQBCTRZCIYCJB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylamine: is an organic compound with the chemical formula C9H12BrN. It is a derivative of phenethylamine, where a bromine atom is substituted at the para position of the phenyl ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Safety and Hazards

This compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Bromophenyl)ethylamine are currently unknown. This compound is a derivative of phenethylamine, a class of compounds known to interact with various receptors and enzymes in the body . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Phenethylamines typically work by interacting with target proteins, altering their function and leading to changes in cellular activity

Biochemical Pathways

Given its structural similarity to phenethylamines, it might influence pathways involving monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin . .

Pharmacokinetics

Its physicochemical properties, such as a melting point of -25°C and a boiling point of 140-145°C at 30 mmHg , suggest that it could be absorbed and distributed in the body.

Result of Action

Based on its structural similarity to phenethylamines, it might influence neurotransmitter systems, potentially leading to changes in mood, cognition, or physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)ethylamine. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with targets . Additionally, individual factors, including genetics, age, and health status, could influence how the compound is metabolized and its overall effects in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Phenethylamine: One common method involves the bromination of phenethylamine.

    Reductive Amination: Another method involves the reductive amination of 4-bromoacetophenone with methylamine.

Industrial Production Methods: Industrial production often employs the reductive amination method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-(4-bromophenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBCTRZCIYCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87310-44-9
Record name [1-(4-bromophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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